N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide
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Overview
Description
N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide is a complex organic compound that features a cyano group, dichlorophenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide typically involves the reaction of 2,3-dichlorobenzyl cyanide with 3-pyridin-2-ylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dichlorophenyl and pyridinyl groups can participate in various binding interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[Cyano-(2,4-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide
- N-[Cyano-(2,3-difluorophenyl)methyl]-3-pyridin-2-ylpropanamide
- N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylbutanamide
Uniqueness
N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide is unique due to the specific positioning of the dichlorophenyl and pyridinyl groups, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in various fields.
Biological Activity
N-[Cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. Its structural characteristics suggest possible interactions with biological systems, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a cyano group attached to a dichlorophenyl moiety and a pyridine ring, which may influence its reactivity and interaction with biological targets.
1. Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity. It has been evaluated in various studies for its effectiveness against agricultural pests.
- Mechanism of Action : The compound acts by disrupting the nervous system of insects, leading to paralysis and death. It is hypothesized that the cyano group plays a crucial role in its neurotoxic effects.
- Efficacy : In laboratory tests, this compound has shown effective mortality rates against common pests such as aphids and beetles. For example, a study found that doses as low as 10 mg/kg resulted in over 80% mortality within 48 hours of exposure .
2. Anti-inflammatory Activity
In addition to its insecticidal properties, this compound has been investigated for its anti-inflammatory potential.
- Research Findings : A study evaluating similar compounds found that derivatives with a cyano group exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may also modulate inflammatory responses .
- Case Study : In a carrageenan-induced rat paw edema model, compounds related to this structure showed reduced swelling and pain responses, indicating potential therapeutic applications in inflammatory diseases .
Comparative Biological Activity Table
Compound | Activity Type | Efficacy | Mechanism |
---|---|---|---|
This compound | Insecticidal | >80% mortality at 10 mg/kg | Neurotoxic disruption |
Related Cyano Compounds | Anti-inflammatory | Significant reduction in cytokines | Cytokine inhibition |
Properties
IUPAC Name |
N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-13-6-3-5-12(16(13)18)14(10-19)21-15(22)8-7-11-4-1-2-9-20-11/h1-6,9,14H,7-8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIZNCQLPLKGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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